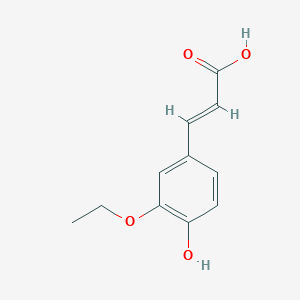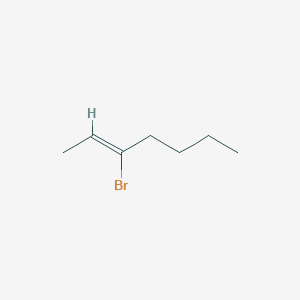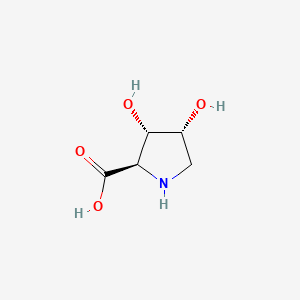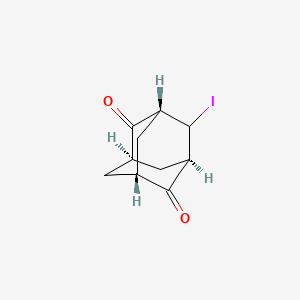
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid is an organic compound characterized by the presence of an ethoxy group, a hydroxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-hydroxybenzaldehyde and malonic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired acrylic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Batch Reactors: These are used for smaller-scale production, where precise control over reaction conditions is required.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages such as improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde.
Reduction: Formation of 3-(3-ethoxy-4-hydroxyphenyl)propanol.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or inflammatory signaling.
Comparison with Similar Compounds
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid can be compared with other similar compounds, such as:
Cinnamic Acid: Similar structure but lacks the ethoxy and hydroxy groups.
Ferulic Acid: Contains a methoxy group instead of an ethoxy group.
Coumaric Acid: Lacks the ethoxy group but has a similar acrylic acid moiety.
Uniqueness: The presence of both ethoxy and hydroxy groups in this compound imparts unique chemical properties, making it distinct from other related compounds.
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHTWBSYWXSZCD-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-benzofuran-2-yl)-6-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)

![4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide](/img/structure/B1174315.png)


